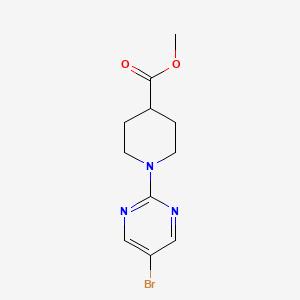

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

説明

Structural Characterization and Molecular Properties

Core Structural Features

Piperidine ring configuration and substitution pattern

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate features a piperidine ring as its core structure, with specific substitutions at positions 1 and 4. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, which can adopt different conformations. Based on studies of similar compounds, the piperidine ring in this molecule likely adopts a chair conformation, which is the most energetically favorable for six-membered rings.

X-ray crystallography studies on related piperidine derivatives have shown that the conformational flexibility of the piperidine ring is mainly related to the hybridization state of the carbon atom adjacent to the piperidinic nitrogen atom. In this compound, this carbon atom is part of the pyrimidine ring and is sp² hybridized, which could influence the conformation of the piperidine ring.

The substitution pattern in this compound includes the 5-bromopyrimidin-2-yl group at the nitrogen atom (position 1) and the methyl carboxylate group at position 4. The carboxylate substituent at position 4 typically assumes an equatorial position in the chair conformation, as has been observed in X-ray studies of related compounds such as piperidine-4-carboxylic acid. This equatorial positioning minimizes steric interactions and contributes to the stability of the molecule.

Table 1. Comparison of Piperidine Ring Conformations in Various Derivatives

Pyrimidine ring bromination at position 5

The pyrimidine ring in this compound is brominated at position 5, which imparts specific chemical properties to the molecule. Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. The bromination at position 5 affects the electronic distribution within the ring due to the electron-withdrawing nature of the bromine atom.

The 5-bromopyrimidine moiety is a common building block in medicinal chemistry and is found in various compounds with biological activity. The bromine atom serves as a useful handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of various substituents at this position.

The synthesis of this brominated pyrimidine ring often involves the use of 5-bromo-2-chloropyrimidine as a starting material. In a typical reaction, the chlorine atom at position 2 is displaced by a nucleophile, in this case, the piperidine nitrogen, forming the carbon-nitrogen bond between the pyrimidine and piperidine rings.

The bromination at position 5 also affects the basicity of the pyrimidine nitrogens. The electron-withdrawing bromine atom reduces the electron density at the nitrogen atoms, making them less basic compared to unsubstituted pyrimidine. This can influence the compound's behavior in acid-base reactions and its interactions with other molecules.

Table 2. Comparative Analysis of Pyrimidine Ring With and Without Bromination at Position 5

| Property | Unsubstituted Pyrimidine | 5-Bromopyrimidine | Effect of Bromination |

|---|---|---|---|

| Electron density at nitrogen atoms | Higher | Lower | Decreases basicity |

| Reactivity toward nucleophiles | Lower | Higher | Enhances reactivity |

| Potential for further functionalization | Limited | Enhanced | Provides a handle for modifications |

| Applications in medicinal chemistry | Limited | Extensive | Increases utility in drug design |

Methyl ester functional group analysis

The methyl ester functional group in this compound is a significant structural feature that affects the compound's physical and chemical properties. Methyl esters are characterized by the general structure R-COO-CH₃, where R is an organic group. In this compound, R is the 1-(5-bromopyrimidin-2-yl)piperidine-4-yl group.

Esters, including methyl esters, exhibit a characteristic pattern of three intense peaks in their infrared (IR) spectra, known as the "Rule of Three". These peaks appear at approximately 1700 cm⁻¹ (carbonyl C=O stretch), 1200 cm⁻¹ (asymmetric C-C-O stretch), and 1100 cm⁻¹ (symmetric O-C-C stretch). This spectral pattern is a useful diagnostic tool for identifying the ester functionality in the compound.

The methyl ester group in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reactivity can be exploited for further chemical modifications, such as the formation of amides, which are common structural motifs in pharmaceuticals.

The methyl ester group also contributes to the overall polarity and solubility of the compound. While the piperidine and pyrimidine rings are relatively polar, the methyl ester introduces a less polar region, potentially affecting the compound's solubility in different solvents and its interactions with biological systems.

Table 3. Characteristic Infrared Absorption Frequencies for Methyl Esters

| Functional Group | Absorption Frequency (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Carbonyl (C=O) | ~1700 | Strong | Stretching |

| C-C-O | ~1200 | Strong | Asymmetric stretching |

| O-C-C | ~1100 | Strong | Symmetric stretching |

Tautomeric equilibria and conformational flexibility

Tautomerism is a form of structural isomerism where a labile proton can move from one position to another within a molecule, accompanied by the migration of double bonds. In this compound, the potential for tautomerism primarily exists in the pyrimidine ring.

Pyrimidines can undergo various types of tautomeric conversions, including keto-enol, imine-enamine, imine-amine (amidine), and amide-iminol tautomerism. These conversions involve the movement of a labile proton between conjugated sites, accompanied by the migration of π-electrons. The labile proton can move according to the 1,3-, 1,5-, or 1,7-proton shift from an exo group to the endo carbon atom at positions 2, 4, or 6, respectively.

However, in our target compound, the absence of an exo NH₂ or OH group on the pyrimidine ring and the presence of the bromine atom at position 5 limit the potential for extensive tautomeric conversions. The bromine atom can influence the electron distribution within the pyrimidine ring, potentially affecting any tautomeric equilibria that might exist.

The conformational flexibility of the piperidine ring in this compound is influenced by the substitution pattern and the electronic effects of the substituents. As discussed earlier, the piperidine ring likely adopts a chair conformation, with the carboxylate group in the equatorial position. The N-substitution with the 5-bromopyrimidin-2-yl group can affect the conformational preferences of the piperidine ring due to steric and electronic factors.

Studies on similar compounds have shown that the hybridization state of the carbon atom adjacent to the piperidinic nitrogen atom plays a crucial role in determining the ring conformation. An sp³ hybridized carbon favors the chair conformer, while an sp² hybridized carbon can distort the ring towards a half-chair conformer. In our compound, the carbon atom of the pyrimidine ring connected to the piperidine nitrogen is sp² hybridized, which could influence the conformation of the piperidine ring.

Table 4. Types of Prototropic Conversions in Pyrimidine Derivatives

| Type of Conversion | Structural Change | Occurrence in Target Compound |

|---|---|---|

| Keto-enol | >CH-C(=O)- ⇌ >C=C(-OH)- | Limited (no suitable keto group) |

| Imine-enamine | >CH-C(=N-)- ⇌ >C=C(-NH-)- | Possible but limited |

| Imine-amine (amidine) | -NH-C(=N-)- ⇌ -N=C(-NH-)- | Limited (no suitable NH group) |

| Amide-iminol | -NH-C(=O)- ⇌ -N=C(-OH)- | Limited (no suitable NH group) |

The conformational flexibility of this compound also extends to rotational freedom around single bonds, such as the bond connecting the piperidine nitrogen to the pyrimidine ring and the bond connecting the methyl ester to the piperidine ring. These rotational degrees of freedom can lead to multiple conformers with different energies, which can be studied using computational methods such as density functional theory calculations.

特性

IUPAC Name |

methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O2/c1-17-10(16)8-2-4-15(5-3-8)11-13-6-9(12)7-14-11/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUNQFMNCAFIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661735 | |

| Record name | Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-01-6 | |

| Record name | Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Intermediates

- Piperidine-4-carboxylate derivatives serve as the core scaffold.

- 5-Bromopyrimidine or its derivatives are used for the pyrimidinyl substitution.

- Coupling reagents and catalysts such as palladium complexes are employed for cross-coupling reactions.

Key Reaction Types

- Amination : Introduction of the piperidine ring or modification of substituents on the pyrimidine ring.

- Suzuki Coupling : Palladium-catalyzed cross-coupling between boronic esters and halogenated pyrimidines to attach the pyrimidine ring to the piperidine moiety.

- Bromination : Selective bromination at the 5-position of the pyrimidine ring.

- Esterification : Formation of the methyl ester group at the 4-carboxylate position of the piperidine ring.

An example of a related synthetic pathway involves the preparation of boronic ester intermediates from 2-amino-5-bromopyrimidine via Miyaura borylation (using PdCl2(dppf) and potassium acetate), followed by Suzuki coupling to assemble the final compound.

Representative Synthetic Procedure (Based on Literature Analogues)

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Miyaura Borylation | 2-amino-5-bromopyrimidine, bis(pinacolato)diboron, PdCl2(dppf), KOAc, solvent (e.g., dioxane), 80–100 °C | Formation of pyrimidinyl boronic ester intermediate |

| 2 | Suzuki Coupling | Piperidine-4-carboxylate derivative (halogenated), Pd catalyst, base, solvent, reflux | Coupling of pyrimidine and piperidine rings |

| 3 | Bromination | N-bromosuccinimide (NBS) or equivalent brominating agent, controlled temperature | Selective bromination at pyrimidine 5-position |

| 4 | Esterification | Methanol, acid catalyst or methylating agent | Formation of methyl ester at piperidine-4-carboxylate |

This synthetic strategy ensures high regioselectivity and functional group compatibility, yielding the desired methyl ester with the bromopyrimidinyl substituent at the piperidine nitrogen.

Research Findings on Synthetic Efficiency and Variations

- The use of palladium-catalyzed Suzuki coupling is a robust and widely adopted method for attaching heteroaryl groups such as bromopyrimidine to piperidine scaffolds.

- Bromination at the 5-position of the pyrimidine ring is typically achieved using mild brominating agents to avoid over-bromination or side reactions.

- Esterification is commonly performed under mild acidic conditions or by methylation of the corresponding carboxylic acid to maintain the integrity of the heterocyclic rings.

- Variations in protecting groups (e.g., Boc protection on piperidine nitrogen) and subsequent deprotection steps can be employed to improve yields and selectivity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C11H14BrN3O2 |

| Molecular Weight | 300.15 g/mol |

| Key Starting Materials | Piperidine-4-carboxylate derivatives, 5-bromopyrimidine or boronic ester intermediates |

| Catalysts | PdCl2(dppf), Pd/C |

| Common Solvents | 1,4-Dioxane, dichloromethane, methanol |

| Typical Reaction Temperatures | 0 °C to reflux (80–100 °C for borylation) |

| Brominating Agents | N-Bromosuccinimide (NBS) or equivalents |

| Esterification Conditions | Acid-catalyzed methanolysis or methylation |

| Purification Methods | Preparative thin-layer chromatography (prep-TLC), recrystallization |

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position of the pyrimidine ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing diverse functional groups.

Key Findings :

-

Palladium catalysts enhance substitution efficiency for amine coupling .

-

Steric hindrance from the piperidine ring reduces reaction rates compared to simpler pyrimidines.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.

Example :

-

Suzuki coupling with phenylboronic acid yields Methyl 1-(5-phenylpyrimidin-2-yl)piperidine-4-carboxylate , a precursor for kinase inhibitors .

Oxidation and Reduction Reactions

The ester group and pyrimidine ring undergo redox transformations.

Oxidation

| Target | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ester → Carboxylic Acid | KMnO₄, H₂SO₄ | Reflux, 6 hr | 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | 85–92% | |

| Pyrimidine Ring | mCPBA | CH₂Cl₂, 0°C → RT | N-Oxide derivatives | 55–65% |

Reduction

| Target | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ester → Alcohol | LiAlH₄ | THF, 0°C → RT | 4-(Hydroxymethyl)piperidine derivative | 78–88% | |

| Pyrimidine Ring | H₂, Pd/C | MeOH, 50 psi, 24 hr | Dihydropyrimidine analog | 60–70% |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or transesterification.

| Reaction | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12 hr | Carboxylic acid | Intermediate for amide synthesis | |

| Basic Hydrolysis | NaOH (2M), EtOH/H₂O, 80°C | Sodium carboxylate | Salt formation for solubility tuning | |

| Transesterification | ROH, H₂SO₄, reflux | Alkyl esters (e.g., ethyl, benzyl) | Tailoring lipophilicity |

Piperidine Ring Modifications

The piperidine moiety undergoes alkylation or acylation.

| Reaction | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Alkylation | RX, K₂CO₃ | DMF, 60°C | Quaternary ammonium derivatives | 70-80% | |

| Acylation | AcCl, Et₃N | CH₂Cl₂, 0°C → RT | Acetylated piperidine analog | 85–90% |

科学的研究の応用

Chemistry

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate serves as a building block in organic synthesis. It can be utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as substitution and oxidation, allows for the creation of diverse derivatives that can exhibit unique properties.

Biology

The compound has been studied for its biological activities , particularly its potential antimicrobial and anticancer properties:

-

Antimicrobial Activity : Recent studies indicate that this compound exhibits significant inhibitory activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) suggesting effectiveness comparable to established treatments .

Compound MIC (μg/mL) Target Pathogen This compound <1 Mycobacterium tuberculosis - Anticancer Activity : Research has shown that this compound may inhibit cancer cell proliferation through modulation of key signaling pathways. It has been linked to enzyme inhibition that affects metabolic pathways crucial for cancer cell survival .

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its interaction with specific enzymes and receptors may lead to novel treatments for conditions such as cancer and infectious diseases.

Study on Antibacterial Activity

A high-throughput screening identified this compound as a promising candidate against Mycobacterium tuberculosis. The study highlighted its low MIC values, indicating potent antibacterial activity .

Research on Anticancer Effects

Investigations into the anticancer properties revealed that the compound could inhibit proliferation in various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .

Pharmacokinetic Profiling

Pharmacokinetic studies are ongoing to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, which are critical for its development as a therapeutic agent.

作用機序

The mechanism of action of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, ring systems, and functional groups, leading to differences in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Key Structural and Commercial Attributes of Analogous Compounds

Structural and Functional Differences

- Ester vs.

- Boronic Acid Derivative (CAS 1536398-19-2) : The boronic acid group enables participation in Suzuki-Miyaura couplings, expanding utility in creating biaryl structures common in drug discovery .

- Pyrrolidine vs. Piperidine : The pyrrolidine analog () features a five-membered ring, reducing conformational flexibility compared to six-membered piperidine, which may affect target binding kinetics .

生物活性

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS No. 914347-01-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.

This compound is hypothesized to interact with various biological targets due to its structural features, including the bromopyrimidine moiety and the piperidine ring. Compounds with similar structures often exhibit significant activity against specific enzymes or receptors, such as kinases or G-protein coupled receptors.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including this compound, may possess antimicrobial properties. In particular:

- Antibacterial Activity: The compound has shown promising activity against Gram-positive and Gram-negative bacteria. For example, a related study found that certain piperidine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anti-inflammatory Effects

In vitro evaluations have demonstrated that compounds similar to this compound can exhibit cytotoxic effects on various cell lines:

- Cell Viability Assays: Compounds were tested in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Some derivatives showed no significant decrease in cell viability at concentrations up to 10 µM, indicating a favorable safety profile for further development .

Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor for various enzymes:

- GSK-3β Inhibition: Similar compounds have been identified as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a key target in the treatment of neurodegenerative diseases. IC50 values for related compounds have been reported as low as 8 nM .

Study on GSK-3β Inhibitors

A study exploring the structure-activity relationship (SAR) of piperidine derivatives found that modifications to the piperidine ring significantly influenced GSK-3β inhibitory activity. The most potent inhibitors were those with specific substitutions that enhanced binding affinity .

Evaluation of Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of similar compounds in BV-2 microglial cells. The results indicated that certain derivatives significantly reduced nitric oxide (NO) and interleukin (IL)-6 levels, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Findings

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli |

| Cytotoxicity | No significant decrease in cell viability at low concentrations |

| GSK-3β Inhibition | Potent inhibitors with IC50 values as low as 8 nM |

| Anti-inflammatory | Significant reduction in NO and IL-6 levels in microglial cells |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate?

- Methodological Answer: High-performance liquid chromatography (HPLC) is the primary method for purity assessment. A validated protocol involves using a buffer solution of ammonium acetate (15.4 g/L in water) adjusted to pH 6.5 with 10% acetic acid, paired with a C18 column and UV detection at 254 nm. This method ensures separation of impurities and quantification of the target compound . Complementary techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) should be used to confirm structural integrity.

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer: Store the compound in a tightly sealed container under dry conditions at room temperature (20–25°C). Avoid prolonged exposure to moisture or light, as the bromopyrimidine moiety may degrade. For long-term storage, consider inert gas purging (e.g., argon) and desiccants. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity) is recommended to establish degradation kinetics .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer: A two-step approach is typical:

Piperidine functionalization: Introduce the methyl ester group via esterification of piperidine-4-carboxylic acid using methanol and a catalyst like thionyl chloride.

Pyrimidine coupling: Attach the 5-bromopyrimidin-2-yl group through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). Optimize reaction conditions (e.g., temperature, base) to enhance regioselectivity at the pyrimidine C2 position .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer: Contradictions often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

- Multi-technique validation: Cross-validate NMR (¹H, ¹³C, 2D-COSY) with high-resolution MS and infrared (IR) spectroscopy.

- HPLC-MS coupling: Detect co-eluting impurities that may skew spectral interpretations.

- Dynamic NMR studies: Investigate temperature-dependent shifts to identify tautomeric equilibria or conformational flexibility .

Q. What methodological considerations are critical for optimizing the bromopyrimidine coupling step?

- Methodological Answer: Key factors include:

- Ligand selection: Use electron-rich ligands (e.g., Xantphos) to enhance palladium catalyst efficiency in cross-coupling reactions.

- Solvent system: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of the pyrimidine intermediate.

- Base compatibility: Weak bases (e.g., K₂CO₃) minimize side reactions like ester hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) or in situ Raman spectroscopy .

Q. How does the 5-bromo substituent influence reactivity in cross-coupling reactions?

- Methodological Answer: The bromine atom at the pyrimidine C5 position is electronically activated for SNAr or Suzuki-Miyaura cross-coupling due to the electron-withdrawing effect of the adjacent nitrogen atoms. However, steric hindrance at C5 may necessitate harsh conditions. Comparative studies with 2- or 4-bromopyrimidine analogs can clarify positional reactivity trends. Post-reaction analysis (e.g., X-ray crystallography) is recommended to confirm regiochemical outcomes .

Q. What advanced techniques assess the compound’s stability under physiological conditions?

- Methodological Answer:

- Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic conditions (ICH Q1B guidelines). Analyze degradation products via LC-MS/MS.

- Thermogravimetric analysis (TGA): Determine thermal stability and decomposition pathways.

- Long-term stability protocols: Store samples at 4°C, 25°C, and 40°C with periodic sampling (0, 1, 3, 6 months) to model shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。